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Compound of Interest

Compound Name: 7-Methoxyquinoxalin-5-amine

CAS No.: 7403-14-7

Cat. No.: B1618115

Get Quote

Executive Summary
7-Methoxyquinoxalin-5-amine (MW 175.19 Da) exhibits a distinct fragmentation signature

driven by the interplay between its electron-donating substituents (amine, methoxy) and the

electron-deficient quinoxaline core.

Compared to its regioisomers (e.g., 6-methoxy isomers) and structural analogs, this compound

demonstrates a "clean" fragmentation pathway dominated by sequential radical losses rather

than proximity-driven rearrangements (ortho-effects). This guide characterizes these patterns

to facilitate unambiguous structural identification in drug development workflows.

Experimental Methodology
To ensure reproducibility and maximum structural information, the following acquisition

parameters are recommended.
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Feature Electron Ionization (EI) Electrospray Ionization (ESI)

Primary Utility
Structural Elucidation / Library

Matching

Quantitation / Biological

Matrices

Ion Type
Radical Cation (

)

Protonated Molecule (

)

Fragmentation
High energy; extensive in-

source fragmentation.

Low energy; requires CID

(Collision Induced

Dissociation).[1]

Key Advantage
Distinguishes regioisomers via

unique fragment ratios.

High sensitivity for trace

impurity analysis.

Recommended Protocol (LC-MS/MS)
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Ionization: ESI Positive Mode.

Collision Energy (CE): Stepped CE (20, 35, 50 eV) to capture both labile and backbone

fragments.

Fragmentation Analysis
The fragmentation of 7-Methoxyquinoxalin-5-amine follows two competitive pathways:

Substituent Degradation (Pathway A) and Ring Cleavage (Pathway B).

Pathway A: Methoxy-Driven Degradation (Dominant)
The most diagnostic pathway involves the stepwise degradation of the methoxy group. Unlike

ortho-substituted isomers, the 7-methoxy (meta to amine) position prevents direct interaction,

favoring radical cleavage.

Precursor Ion:
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175 (

in EI) or 176 (

in ESI).

Loss of Methyl Radical (

): The ether bond cleaves, releasing a methyl radical (15 Da).

Product:

160 (Radical Cation).

Loss of Carbon Monoxide (CO): The resulting quinoxalinol cation undergoes ring contraction

or rearrangement to expel CO (28 Da).

Product:

132.

Significance: The

transition (175

132) is the primary fingerprint for methoxy-quinoxalines.

Pathway B: Quinoxaline Ring Breakdown
The diaza-naphthalene core is stable but will fragment under higher collision energies, primarily

via the loss of Hydrogen Cyanide (HCN).

Primary Loss: Expulsion of HCN (27 Da) from the pyrazine ring.

Transition:

175

148.
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Secondary Loss: A second HCN molecule may be lost from the remaining pyridine-like

fragment.

Transition:

148

121.

Visualized Fragmentation Pathway
The following diagram illustrates the mechanistic flow, distinguishing between the primary

methoxy pathway and the secondary ring cleavage.

Precursor Ion
[M+H]+ m/z 176

(7-Methoxyquinoxalin-5-amine)

[M+H - CH3]+
m/z 161

(Quinoxalin-5-amine-7-ol cation)

-CH3 (15 Da)
(Primary Pathway)

[M+H - HCN]+
m/z 149

(Pyrazine Ring Opening)

-HCN (27 Da)
(High Energy)

[M+H - CH3 - CO]+
m/z 133

(Ring Contraction)

-CO (28 Da)
(Phenolic rearrangement)

[M+H - HCN - HCN]+
m/z 122

(Deep Fragmentation)

-HCN (27 Da)

Click to download full resolution via product page

Figure 1: Mechanistic fragmentation tree for 7-Methoxyquinoxalin-5-amine (ESI+ mode). The

methoxy degradation pathway (Left) provides the most diagnostic ions.

Comparative Analysis: Target vs. Alternatives
In synthesis, distinguishing the 7-methoxy product from its 6-methoxy regioisomer (a common

impurity) is critical.
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The "Ortho Effect" Discriminator[2]
Alternative (6-Methoxyquinoxalin-5-amine): The amine (pos 5) and methoxy (pos 6) are ortho

to each other. This proximity allows for a specific rearrangement where a hydrogen from the

amine is transferred to the methoxy oxygen, leading to the direct elimination of Methanol

(CH3OH, 32 Da).

Target (7-Methoxyquinoxalin-5-amine): The substituents are meta. Direct interaction is

geometrically impossible. Therefore, the loss of methanol (

) is absent or significantly suppressed.

Diagnostic Table
Diagnostic Feature 7-Methoxy (Target)

6-Methoxy

(Alternative)

Quinoxalin-5-amine

(Core)

Precursor (

)
175 175 145

Base Peak
160 (

)

143 (

) or 160

118 (

)

Key Transition

Mechanism
Sequential Radical

Loss

Ortho-Effect

Elimination
Ring Cleavage (HCN)

Specificity
High (Methoxy

specific)
High (Ortho specific) Reference Standard

Isomer Differentiation Workflow
Use this logic flow to validate your product identity.
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Analyze Sample
(MS/MS Spectrum) Observe m/z 175/176? Check for Loss of 32 Da

(m/z 143/144)
Yes
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6-Methoxy Isomer

(Ortho Effect)

Peak Present
(High Intensity)

Identity:
7-Methoxy Isomer
(Target Product)

Peak Absent
(Dominant m/z 160)
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Figure 2: Decision logic for distinguishing 7-methoxy from 6-methoxy regioisomers based on

fragmentation behavior.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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